1-Boc-3-Benzylpiperazine

Melanocortin Receptor Agonism Obesity Stereoselectivity

1-Boc-3-Benzylpiperazine is an essential advanced intermediate featuring orthogonal Boc and benzyl protecting groups for precise, chemoselective N-functionalization. Uniquely prevents over-alkylation and 1,4-dibenzylation side reactions. Critical for synthesizing Mcl-1 and HDAC6 inhibitors, CNS-penetrant molecules, and antitubercular agents. Procure high-purity (97%) material to ensure reliable, scalable entry into complex pharmacophore construction. Superior to unprotected piperazine or other regioisomers.

Molecular Formula C16H24N2O2
Molecular Weight 276.38
CAS No. 502649-29-8
Cat. No. B568662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-Benzylpiperazine
CAS502649-29-8
Synonyms3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER; N-1-BOC-3-BENZYL-PIPERAZINE; 1-N-Boc-3-benzylpiperazine; 1-Boc-3-benzyl-piperazine; N-1-BOC-3-BENZYL PIPERIZINE; 1-N-Boc-3-benzylpiperizine; N-1-Boc-3-Benzyl; N-Boc-3-benzylpiperazine
Molecular FormulaC16H24N2O2
Molecular Weight276.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
InChIKeyYFIAVMMGSRDLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Boc-3-Benzylpiperazine (CAS 502649-29-8) Remains a Critical Orthogonally Protected Building Block in Modern Medicinal Chemistry


1-Boc-3-Benzylpiperazine (CAS 502649-29-8, tert-butyl 3-benzylpiperazine-1-carboxylate) is a N-Boc protected, benzyl-substituted piperazine derivative. It functions primarily as an advanced intermediate for the synthesis of bioactive molecules, as the orthogonal Boc (acid-labile) and benzyl (hydrogenolytically-labile) protecting groups enable precise, sequential N-functionalization of the piperazine core . This site-selective protection is essential for constructing complex piperazine-containing pharmacophores while avoiding side reactions like over-alkylation or 1,4-dibenzylation . Though not a drug candidate itself, its structural features underpin its utility in a wide range of medicinal chemistry programs, including those targeting CNS disorders, cancer (via Mcl-1 and HDAC6), and infectious diseases [1][2].

Why 1-Boc-3-Benzylpiperazine Cannot Be Arbitrarily Replaced by Unprotected Piperazines or Regioisomeric Analogs


Substituting 1-Boc-3-Benzylpiperazine with a generic, unprotected piperazine or a different Boc-benzylpiperazine regioisomer is scientifically unsound and will compromise synthetic outcomes. First, using an unprotected piperazine leads to complex mixtures of over-alkylated and cross-coupled products, as both nitrogen atoms are equally nucleophilic . Second, the 3-benzyl substitution pattern provides a distinct steric and electronic environment compared to the 2-benzyl or 4-benzyl isomers, which is critical for the biological activity of final drug candidates. For instance, in melanocortin receptor ligands, the (R)-enantiomer of a 3-benzylpiperazine derivative demonstrated superior activity compared to its (S)-counterpart, highlighting that even subtle changes in the piperazine core's stereochemistry or substitution can abolish desired biological effects [1]. Finally, the orthogonal Boc and benzyl protection strategy is non-negotiable for multistep syntheses. The Boc group directs the initial benzylation to a single nitrogen, preventing the formation of undesired 1,4-dibenzyl derivatives, a key advantage in achieving high-yield, chemoselective synthesis .

Quantitative Differentiation of 1-Boc-3-Benzylpiperazine for Strategic Scientific Selection


Differential Enantiomeric Activity in Melanocortin-4 Receptor Ligands: A Critical Stereochemical Distinction

The stereochemistry of the benzylpiperazine core, and specifically the 3-benzyl substitution pattern, is a critical determinant of biological activity. In a study of melanocortin-4 receptor (MC4R) ligands, the (R)-enantiomer of a substituted 3-benzylpiperazine derivative demonstrated significantly higher agonist activity compared to its (S)-enantiomer [1]. While this study used a further functionalized analog, it establishes the principle that the (R)-3-benzylpiperazine scaffold provides a privileged, bioactive conformation. This has direct implications for selecting a chiral building block like (R)-1-Boc-3-benzylpiperazine over the (S)-enantiomer or the racemate when the target's biological profile is stereosensitive, as is common in GPCR targets like MC4R.

Melanocortin Receptor Agonism Obesity Stereoselectivity SAR

Regioselective N-Protection: Preventing Formation of Undesired 1,4-Dibenzyl Byproducts

A key advantage of using 1-Boc-3-benzylpiperazine as a synthetic intermediate lies in its ability to enable regioselective N-functionalization, thereby preventing the formation of unwanted byproducts that complicate purification and reduce yields. In the synthesis of (R)-1-Boc-3-benzylpiperazine, the presence of the Boc protecting group effectively blocks one of the piperazine nitrogen atoms. This directs the subsequent benzylation step exclusively to the desired secondary amine . In stark contrast, attempting to benzylate an unprotected piperazine would result in a statistical mixture of mono- and di-benzylated products, with the formation of the 1,4-dibenzyl derivative being a major and difficult-to-separate side product.

Chemoselectivity Synthetic Efficiency Yield Optimization N-Protection

Verified High Purity Across Vendors Ensures Reproducibility in Sensitive Multi-Step Syntheses

Procurement decisions for building blocks like 1-Boc-3-Benzylpiperazine are driven by the need for consistent, high-purity material to ensure reproducible synthetic outcomes and minimize the carry-over of impurities that could derail biological assays. Multiple major chemical vendors supply this compound with a standard purity specification of 97% or higher, verified by rigorous quality control methods including NMR, HPLC, and GC . This level of purity is a key differentiator from less rigorously characterized or lower-purity alternatives that may be available from non-specialist sources.

Chemical Purity QC Standards Reproducibility Procurement

Synthetic Versatility in Heterocyclic Chemistry via Cp*Ir-Catalyzed N-Alkylation

The N-benzyl-N'-Boc-piperazine scaffold is directly accessible through modern, efficient synthetic methodologies. Cp*Ir complex-catalyzed N-alkylative cross-coupling of Boc-protected diethanolamines with benzylamine has been shown to yield N-benzyl-N'-Boc-piperazine derivatives in moderate to good yields [1]. This demonstrates the synthetic accessibility of the core structure via robust catalytic methods, distinguishing it from compounds that may require more arduous, lower-yielding, or less atom-economical routes. This is particularly important for generating diverse libraries of benzylpiperazine derivatives for SAR studies.

Catalysis Synthetic Methodology N-Alkylation Yield

High-Value Application Scenarios for 1-Boc-3-Benzylpiperazine Based on Quantified Differentiation


Stereospecific Synthesis of CNS-Penetrant Drug Candidates Targeting GPCRs and Kinases

Given the established role of the 3-benzylpiperazine scaffold in CNS-penetrant molecules like HDAC6 inhibitors [1] and its potential for stereospecific activity at targets like the MC4R [2], (R)- or (S)-1-Boc-3-Benzylpiperazine is the optimal starting material for developing novel antidepressants, antipsychotics, or anti-obesity agents. The orthogonal protecting groups allow for the systematic introduction of complex side chains required for blood-brain barrier penetration and target engagement, while the defined stereocenter enables exploration of eudysmic ratios. This scenario is critical for discovery programs where CNS exposure and target specificity are paramount.

Optimized Lead Optimization for Mcl-1 and Bcl-2 Family Protein-Protein Interaction Inhibitors

Research has identified benzylpiperazine derivatives as a promising scaffold for developing selective inhibitors of the anti-apoptotic protein Mcl-1, a key target in cancer [3]. Using 1-Boc-3-Benzylpiperazine as a core building block allows medicinal chemists to efficiently explore the SAR of this series by sequentially deprotecting and functionalizing the piperazine nitrogens. This enables the rapid construction of diverse compound libraries needed to achieve high affinity (e.g., Ki values in the nanomolar range) and, more importantly, selectivity for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL, a critical hurdle in developing this class of therapeutics.

Efficient Construction of Antitubercular Benzylpiperazine Urea Libraries via Regioselective Functionalization

The benzylpiperazine urea motif has been validated as a potent scaffold for inhibiting Mycobacterium tuberculosis (Mtb), with lead molecules demonstrating MIC values as low as 1 μM against Mtb H37Rv [4]. The use of 1-Boc-3-Benzylpiperazine in these discovery programs is highly strategic. The Boc group protects one nitrogen while the benzyl urea or other pharmacophores are installed on the secondary amine. Subsequent Boc deprotection liberates the second nitrogen for further diversification, allowing for a modular and high-throughput synthesis of focused libraries aimed at overcoming resistance and improving the drug-like properties of this antitubercular series.

Scale-Up of Orthogonally Protected Piperazine Intermediates for Kilogram-Scale Drug Substance Manufacturing

In process chemistry, the ability to perform chemoselective transformations on kilogram scale is essential. The 1-Boc-3-benzylpiperazine scaffold's orthogonal protection strategy is a key enabler for industrial-scale manufacturing of complex drug substances. As demonstrated in the process development for the NK1 antagonist R116301, Boc-protected piperidine intermediates are critical for achieving high chemoselectivity in complex reaction sequences involving organolithium reagents and reductive aminations [5]. Procuring high-purity 1-Boc-3-benzylpiperazine ensures a reliable and scalable entry point into analogous synthetic routes, minimizing the risk of costly side reactions and purification challenges during pilot and commercial production.

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